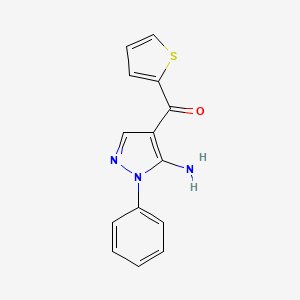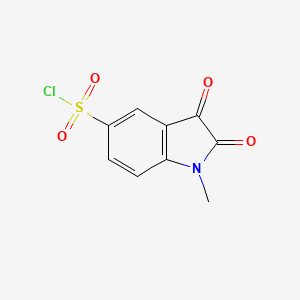![molecular formula C21H21N3O4 B6343679 4-[3-(Benzyloxy)-4-methoxyphenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1426142-66-6](/img/structure/B6343679.png)
4-[3-(Benzyloxy)-4-methoxyphenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a benzyloxy group, a methoxy group, an imidazo[4,5-c]pyridine ring, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazo[4,5-c]pyridine ring suggests a planar region in the molecule, while the benzyloxy and methoxy groups could add steric bulk .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, and the benzyloxy and methoxy groups could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid could make it more soluble in polar solvents .Applications De Recherche Scientifique
Suzuki–Miyaura Cross-Coupling Reactions
The compound’s structure suggests potential utility in Suzuki–Miyaura cross-coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. The benzyloxy and methoxy groups in the compound could facilitate the coupling process, potentially acting as leaving groups or directing groups in the reaction mechanism.
Benzylic Position Reactions
Given the presence of a benzylic position in the compound, it could be involved in various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions are fundamental in organic synthesis, allowing for the modification of the benzylic position to introduce new functional groups or to create new chiral centers.
Catalytic Protodeboronation
The compound may serve as a substrate for catalytic protodeboronation . This process involves the removal of a boron group from an organoboron compound, which can be a key step in the synthesis of pharmaceuticals and natural products. The compound’s structure could be modified to include a boron group, making it a suitable candidate for this type of reaction.
Synthesis of Pyrazolo[4,3-b]pyridine Derivatives
Research indicates that similar structures have been used in the synthesis of pyrazolo[4,3-b]pyridine derivatives , which are of interest due to their pharmacological properties. The compound could be a precursor or intermediate in the synthesis of new derivatives with potential therapeutic applications.
Magnetic Catalyst Development
The compound’s framework could be functionalized to develop magnetic catalysts . These catalysts are used in various chemical reactions to enhance reaction rates and selectivity. The compound could be attached to magnetic nanoparticles to facilitate easy recovery and reuse of the catalyst.
Synthesis of Carbazole Derivatives
Carbazole derivatives are important in materials science and pharmaceuticals. The compound could be used in the synthesis of carbazole derivatives , where its structure may be modified to introduce a carbazole moiety, leading to new compounds with unique electronic and optical properties.
Organic Reaction Mechanism Studies
The compound’s unique structure makes it a valuable tool for studying organic reaction mechanisms . It could be used to investigate the kinetics and pathways of various organic reactions, providing insights into the behavior of complex molecules under different conditions.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-b]pyridines, have been noted for their diverse biomedical applications
Mode of Action
It’s worth noting that benzylic compounds are known to be activated towards free radical attack . This suggests that the compound might interact with its targets through a radical mechanism, leading to changes in the target molecules.
Biochemical Pathways
The compound’s structure suggests it might be involved in radical reactions . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
Given the compound’s potential radical mechanism of action , it could potentially cause changes at the molecular and cellular levels
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-methoxy-3-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-17-8-7-14(9-18(17)28-11-13-5-3-2-4-6-13)19-20-15(22-12-23-20)10-16(24-19)21(25)26/h2-9,12,16,19,24H,10-11H2,1H3,(H,22,23)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTOQMHEGGOTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)NC=N3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Benzyloxy)-4-methoxyphenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343704.png)
![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343712.png)
